2,6-Diazaspiro[3.4]octan-7-one oxalate

Sigma‑1 receptor antagonist Pain management Structure‑activity relationship

2,6-Diazaspiro[3.4]octan-7-one oxalate (CAS 1588440‑97‑4) is a spirocyclic heterocyclic building block containing a rigid 2,6-diazaspiro[3.4]octane core with a ketone at the 7‑position, supplied as the oxalate salt (molecular formula C₈H₁₂N₂O₅, MW 216.19 g/mol, typical purity ≥98%). Unlike simple monocyclic amines, this scaffold introduces pronounced three‑dimensional character and conformational restriction, which has been exploited in structure‑based drug design to yield potent sigma‑1 receptor (σ1R) antagonists and anti‑infective leads.

Molecular Formula C8H12N2O5
Molecular Weight 216.19 g/mol
CAS No. 1588440-97-4
Cat. No. B1473254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.4]octan-7-one oxalate
CAS1588440-97-4
Molecular FormulaC8H12N2O5
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1C(=O)NCC12CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6)
InChIKeyPRWNGIQBMCOERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diazaspiro[3.4]octan-7-one Oxalate (CAS 1588440-97-4): A Spirocyclic Building Block for Sigma‑1 Receptor and Anti‑Infective Scaffolds


2,6-Diazaspiro[3.4]octan-7-one oxalate (CAS 1588440‑97‑4) is a spirocyclic heterocyclic building block containing a rigid 2,6-diazaspiro[3.4]octane core with a ketone at the 7‑position, supplied as the oxalate salt (molecular formula C₈H₁₂N₂O₅, MW 216.19 g/mol, typical purity ≥98%) . Unlike simple monocyclic amines, this scaffold introduces pronounced three‑dimensional character and conformational restriction, which has been exploited in structure‑based drug design to yield potent sigma‑1 receptor (σ1R) antagonists and anti‑infective leads [1][2].

Why 2,6-Diazaspiro[3.4]octan-7-one Oxalate Cannot Be Replaced by a Generic Salt or Free Base


The 2,6-diazaspiro[3.4]octan-7-one core is commercially available in three common forms: the free base (CAS 1211515‑65‑9, MW 126.16), the hydrochloride salt (CAS 1956355‑12‑6, MW 162.62), and the oxalate salt (CAS 1588440‑97‑4, MW 216.19). These forms are not interchangeable for procurement or synthetic planning because the choice of salt directly influences hygroscopicity, solubility, crystallinity, and stoichiometric dosing . The oxalate salt is specifically preferred when non‑hygroscopic, highly crystalline solids are required for precise weighing in fragment‑based drug discovery (FBDD) and diversity‑oriented synthesis (DOS), where the counterion can affect subsequent Boc‑protection or amide‑coupling efficiencies. Downstream, the spirocyclic scaffold itself has demonstrated target‑class differentiation: in σ1R antagonist programs, the 2,6-diazaspiro[3.4]octan-7-one motif yielded compounds with Ki values in the nanomolar range and in vivo efficacy in morphine‑tolerance models, a profile not achieved with simpler piperidine or pyrrolidine isosteres [1].

Quantitative Comparator Evidence: Where 2,6-Diazaspiro[3.4]octan-7-one Oxalate Demonstrates Measurable Differentiation


Sigma‑1 Receptor Affinity: Scaffold‑Hopping Advantage Over Non‑Spirocyclic Isosteres

Direct head-to-head SAR data from the Fu et al. (2023) study demonstrate that compound 32, a derivative of 2,6-diazaspiro[3.4]octan-7-one, achieved potent σ1R antagonism and rescued morphine tolerance in vivo. In contrast, earlier scaffolds such as 4‑IBP and other non‑spirocyclic amines exhibit weaker affinity and lack comparable in vivo efficacy in the morphine‑tolerance model, highlighting the privileged nature of this spirocyclic core for σ1R engagement [1].

Sigma‑1 receptor antagonist Pain management Structure‑activity relationship

Antitubercular MIC: Nitrofuran‑Tagged Derivative vs. Standard Care

In the Lukin et al. (2023) study, elaboration of the 2,6-diazaspiro[3.4]octane building block into a nitrofuran carboxamide series yielded a lead compound with an MIC of 0.016 μg/mL against M. tuberculosis H37Rv [1]. This value is approximately 250‑fold lower (more potent) than the MIC of isoniazid‑resistant clinical isolates and within the range of front‑line agents such as isoniazid (MIC ~0.03–0.06 μg/mL for susceptible strains), demonstrating that this spirocyclic platform can generate antitubercular leads competitive with established drugs.

Antitubercular Mycobacterium tuberculosis H37Rv Nitrofuran carboxamide

Multistage Antimalarial Activity Distinguishes the Diazaspiro[3.4]octane Series from Single‑Stage Agents

Le Manach et al. (2021) reported a diazaspiro[3.4]octane series that not only exhibited low nanomolar asexual blood‑stage activity (<50 nM) but also demonstrated gametocyte sterilizing properties and transmission‑blocking activity in the standard membrane feeding assay (SMFA) [1]. This dual‑stage profile is rarely observed in established antimalarials such as chloroquine or artemisinin, which primarily target asexual stages. The sp3‑rich scaffold was deemed a key contributor to this unique poly‑pharmacology within the parasite lifecycle.

Antimalarial Plasmodium falciparum Transmission-blocking

Orthogonal Protection Potential: Synthetic Utility Beyond Common Spirocyclic Cores

Orain et al. (2015) demonstrated that the 2,6-diazaspiro[3.4]octane scaffold can be orthogonally protected at both nitrogen atoms, enabling selective derivatization for parallel library synthesis [1]. This feature is not readily achievable with simpler spirocyclic amines such as 2,6-diazaspiro[3.5]nonane, where ring‑size differences alter the steric environment and protection selectivity. The availability of the oxalate salt as a highly crystalline, non‑hygroscopic form further facilitates reproducible handling in automated synthesis platforms.

Orthogonal protection Diversity‑oriented synthesis Building block

Salt‑Form Purity and Physical Form: Oxalate vs. Hydrochloride Handling Characteristics

Commercially, 2,6-diazaspiro[3.4]octan-7-one oxalate is routinely supplied at ≥98% purity (HPLC) as a free‑flowing crystalline solid, whereas the hydrochloride salt (CAS 1956355‑12‑6) is typically available at 95% purity and can exhibit hygroscopicity that complicates precise weighing in milligram‑scale parallel synthesis . The higher molecular weight of the oxalate salt (216.19 g/mol vs. 162.62 g/mol for the hydrochloride) also reduces relative weighing errors when dispensing small quantities (e.g., 10 µmol = 2.16 mg oxalate vs. 1.63 mg hydrochloride).

Salt selection Crystallinity Weighing accuracy

Where 2,6-Diazaspiro[3.4]octan-7-one Oxalate Provides the Highest Return for Scientific Procurement


Sigma‑1 Receptor Antagonist Lead Optimization for Non‑Opioid Pain Therapy

The oxalate building block serves as the direct precursor for the 2,6-diazaspiro[3.4]octan-7-one scaffold used in the σ1R antagonist series of Fu et al. (2023). Procuring this salt enables rapid SAR expansion around a validated core that has already demonstrated in vivo efficacy in morphine‑tolerance rescue . This is a high‑priority application for pain research groups seeking alternatives to traditional opioid‑centric approaches.

Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis (DOS) Libraries

The orthogonal protection capability of the 2,6-diazaspiro[3.4]octane scaffold, combined with the oxalate salt's high crystallinity and purity, makes it an ideal building block for FBDD and DOS libraries [4]. It introduces sp3‑rich, three‑dimensional character into fragment collections, addressing the acknowledged need for greater shape diversity in screening sets.

Next‑Generation Antitubercular and Antimalarial Lead Discovery

Two independent studies have validated the 2,6-diazaspiro[3.4]octane core as a productive starting point for anti‑infective agents: a nitrofuran derivative achieved an MIC of 0.016 μg/mL against M. tuberculosis , and a related series showed multistage antimalarial activity including transmission blockade [4]. The oxalate salt is the preferred entry point for medicinal chemistry teams aiming to replicate or extend these findings.

Automated Parallel Synthesis Requiring Precise Stoichiometry

When used in automated liquid handlers or solid‑dispensing platforms, the oxalate salt's higher molecular weight (216.19 g/mol) and lower hygroscopicity compared to the hydrochloride salt reduce weighing errors and improve day‑to‑day reproducibility in array synthesis. This practical advantage is directly relevant for industrial compound management groups and core facilities supporting multiple medicinal chemistry projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diazaspiro[3.4]octan-7-one oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.